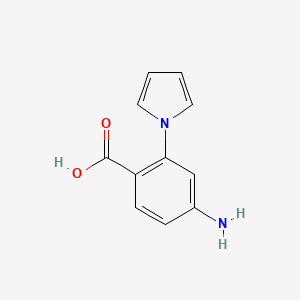
4-Amino-2-(1H-pyrrol-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound that features a pyrrole ring attached to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with pyrrole under specific conditions. One common method includes the use of a catalyst to facilitate the formation of the pyrrole ring. The reaction is usually carried out in a solvent such as ethanol, with the addition of glacial acetic acid to maintain the pH .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Amino-2-(1H-pyrrol-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
科学研究应用
4-Amino-2-(1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of 4-Amino-2-(1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
相似化合物的比较
Similar Compounds
4-(1H-Pyrrol-1-yl)benzoic acid: Similar in structure but lacks the amino group, which affects its reactivity and applications.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Contains additional carbonyl groups, leading to different chemical properties and uses.
Uniqueness
4-Amino-2-(1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both an amino group and a pyrrole ring, which confer distinct reactivity and potential for diverse applications in various fields of research .
属性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
4-amino-2-pyrrol-1-ylbenzoic acid |
InChI |
InChI=1S/C11H10N2O2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h1-7H,12H2,(H,14,15) |
InChI 键 |
ANBLSMVCXYBOME-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















